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Introduction

Andrographolide, a bicyclic diterpenoid lactone derived from the plant Andrographis paniculata,

is a compound with well-documented anti-inflammatory and immunomodulatory properties.[1]

[2] Traditionally used in South Asian countries for various ailments, modern research has

illuminated its potential as a therapeutic agent for a spectrum of inflammatory and autoimmune

diseases.[1][3] This document provides detailed application notes, summarizing preclinical and

clinical data, and offers experimental protocols for researchers, scientists, and drug

development professionals investigating the therapeutic utility of andrographolide in

autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel

disease.

Mechanism of Action
Andrographolide exerts its immunomodulatory effects by targeting several key signaling

pathways that are often dysregulated in autoimmune diseases. Its primary mechanisms involve

the suppression of pro-inflammatory transcription factors, inhibition of inflammatory signaling

cascades, and modulation of immune cell function.[4][5][6]

Key Signaling Pathways Modulated by Andrographolide:

NF-κB (Nuclear Factor-kappa B) Pathway: Andrographolide is a potent inhibitor of the NF-κB

pathway, a central regulator of inflammatory responses.[6] It has been shown to prevent the

nuclear translocation of the p65 subunit of NF-κB and interfere with its binding to DNA.[4][7]
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This inhibition leads to the downregulation of various pro-inflammatory genes, including

cytokines like TNF-α, IL-1β, and IL-6.[5][8][9] One mechanism involves the covalent

modification of the p50 subunit of NF-κB, which blocks its DNA binding capability.[10]

JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: The

JAK/STAT pathway is crucial for signaling downstream of cytokine receptors.

Andrographolide can suppress this pathway by inhibiting the phosphorylation of JAK1/2 and

STAT3, which is often constitutively active in autoimmune conditions.[4][11] This action

disrupts the signaling of key cytokines like IL-6 and IL-23, thereby impeding the

differentiation and function of pathogenic T helper cells, such as Th17 cells.[6][12]

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon

activation, triggers the maturation and release of highly pro-inflammatory cytokines IL-1β and

IL-18.[13] Andrographolide has been shown to attenuate the activation of the NLRP3

inflammasome, thereby reducing the secretion of these key inflammatory mediators.[14][15]

[16]

MAPK (Mitogen-Activated Protein Kinase) Pathway: Andrographolide can modulate the

MAPK signaling pathways (including p38, ERK1/2, and JNK), which are involved in the

production of inflammatory mediators.[9][17] By reducing the phosphorylation of p38 MAPK

and ERK1/2, it can decrease the secretion of IL-1β and IL-6 from cells like synovial

fibroblasts in rheumatoid arthritis.[17]

Immune Cell Function: Andrographolide directly impacts the function of various immune

cells. It can interfere with the maturation of dendritic cells (DCs) and their ability to present

antigens to T cells, a critical step in initiating adaptive immune responses.[1][18]

Furthermore, it directly inhibits T cell activation, proliferation, and cytokine release.[1][18]
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Caption: Andrographolide's multi-target inhibition of key inflammatory pathways.

Preclinical and Clinical Evidence
Andrographolide has been evaluated in numerous preclinical models of autoimmune diseases

and in a limited number of clinical trials, showing promising therapeutic effects.

Rheumatoid Arthritis (RA)
In animal models of RA, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis

(AA), andrographolide has been shown to significantly reduce paw swelling, decrease

inflammatory cytokine production (TNF-α, IL-1β, IL-6), and suppress joint destruction.[8][17] It

also reduces neutrophil infiltration and the formation of neutrophil extracellular traps (NETs) in

joints, which are implicated in RA pathogenesis.[19]

A double-blind, randomized controlled trial found that patients receiving 100 mg of

andrographolide daily for 14 weeks experienced significant improvements in RA symptoms
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compared to placebo, including a reduction in the number and severity of swollen joints.[8]

Table 1: Summary of Quantitative Data for Andrographolide in Rheumatoid Arthritis
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Study Type
Model/Populati
on

Treatment
Regimen

Key
Quantitative
Outcomes

Citation(s)

Preclinical

Collagen-
Induced
Arthritis (CIA)
Mice

100 mg/kg/day
(oral)

Significantly
attenuated
arthritis
severity and
joint damage.
Reduced
serum anti-
collagen II
antibodies,
TNF-α, IL-1β,
and IL-6.

[17]

Preclinical

Adjuvant-

Induced Arthritis

(AA) Mice

Not specified

Decreased

plasma levels of

TNF-α, IFN-γ, IL-

6, IL-17A.

Increased

plasma IL-10.

Reduced

neutrophil

infiltration (MPO,

NE expression)

in joints.

[19][20]

Preclinical

TNF-α stimulated

RA Synovial

Fibroblasts (In

Vitro)

5-20 µM

Dose-

dependently

decreased

secretion of IL-

1β and IL-6.

Reduced

phosphorylation

of p38 MAPK

and ERK1/2.

[17]
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| Clinical Trial | 60 RA Patients | 100 mg/day (oral) for 14 weeks | Significant reduction in

number and severity of swollen joints vs. placebo. Reduced Rheumatoid Factor and IgA. |[8]

[20] |

Multiple Sclerosis (MS)
In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of MS,

andrographolide treatment significantly reduces disease symptoms, inhibits T cell and antibody

responses against myelin antigens, and prevents relapses.[1][21] It achieves this by interfering

with T cell activation and the antigen-presenting capacity of dendritic cells.[1][18] Spinal cords

from treated mice show reduced cellular infiltration, demyelination, and microglia activation.[21]

A pilot clinical study in patients with relapsing-remitting MS found that an Andrographis

paniculata extract could decrease fatigue, a common and disabling symptom of the disease.

[22] Another pilot trial in patients with non-active progressive MS suggested that

andrographolide could slow brain atrophy and disability progression.[23]

Table 2: Summary of Quantitative Data for Andrographolide in Multiple Sclerosis
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Study Type
Model/Populati
on

Treatment
Regimen

Key
Quantitative
Outcomes

Citation(s)

Preclinical
EAE Mice
(C57BL/6)

1-4 mg/kg/day
(i.p.)

Significantly
improved
clinical score.
Reduced cell
infiltration,
demyelination,
and microglia
activation in
the spinal
cord.

[21]

Preclinical EAE Mice Not specified

Significantly

reduced EAE

symptoms by

inhibiting T cell

and antibody

responses to

myelin antigens.

[1]

Clinical Trial

Relapsing-

Remitting MS

Patients

A. paniculata

extract (170

mg/day) for 12

months

Significant

reduction in

fatigue severity

compared to

placebo.

[22]

| Clinical Trial | Non-active Progressive MS Patients | Not specified | Slowed brain atrophy and

progression of disability. |[23] |

Inflammatory Bowel Disease (IBD)
Andrographolide has demonstrated protective effects in animal models of colitis, such as those

induced by dextran sulfate sodium (DSS) and trinitrobenzene sulfonic acid (TNBS).[3][12][24] It

ameliorates symptoms like weight loss and diarrhea, reduces inflammatory cell infiltration in the

colon, and helps restore the intestinal barrier function.[24][25] Mechanistically, it inhibits the IL-
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23/IL-17 axis, suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and restores the

balance of Th17 and regulatory T (Treg) cells.[12][24]

Table 3: Summary of Quantitative Data for Andrographolide in Inflammatory Bowel Disease
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Study Type
Model/Populati
on

Treatment
Regimen

Key
Quantitative
Outcomes

Citation(s)

Preclinical
DSS-Induced
Colitis Mice

Not specified

Significantly
reduced
Disease
Activity Index
(DAI) scores.
Enhanced
intestinal
barrier
function.

[24]

Preclinical
TNBS-Induced

Colitis Rats
Not specified

Significantly

decreased colon

and serum

concentrations of

TNF-α, IL-1β, IL-

6, and IL-23.

Reduced

percentage of

Th17 cells.

[12]

Preclinical
DSS-Induced

Colitis Mice
10, 20, 40 mg/kg

Ameliorated

symptoms and

histopathology.

Restored

expression of

tight junction

proteins (ZO-1,

Occludin-1).

Suppressed

oxidative stress

via Nrf2/HO-1

pathway.

[25]
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| Clinical Trial | Mild-to-moderate Ulcerative Colitis Patients | A. paniculata extract (1200-1800

mg/day) for 8 weeks | More effective than placebo in inducing clinical remission. |[26] |

Experimental Protocols
The following are generalized protocols for key in vitro and in vivo experiments to assess the

efficacy of andrographolide. Researchers should optimize these protocols based on their

specific experimental setup and reagents.

Protocol 1: In Vitro Macrophage Anti-inflammatory
Assay
This protocol assesses the ability of andrographolide to inhibit the production of pro-

inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
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Cell Culture & Seeding

Treatment

Endpoint Analysis

1. Culture RAW264.7 macrophages
in DMEM with 10% FBS.

2. Seed cells in a 96-well plate
(5x10^4 cells/well) and

allow to adhere overnight.

3. Pre-treat cells with various
concentrations of Andrographolide

(e.g., 0.1-50 µM) for 1-2 hours.

4. Stimulate cells with LPS
(e.g., 1 µg/mL) for 24 hours.

Include vehicle and unstimulated controls.

5. Collect supernatant for
cytokine analysis (ELISA for

TNF-α, IL-6, IL-1β).

6. Perform cell viability assay
(e.g., MTT) on remaining cells

to check for cytotoxicity.

Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of andrographolide's anti-inflammatory effect.

Methodology:

Cell Culture: Culture murine macrophage cell line RAW264.7 in Dulbecco's Modified Eagle

Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-
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streptomycin at 37°C in a 5% CO2 incubator.

Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to

adhere overnight.

Treatment:

Prepare stock solutions of andrographolide (e.g., in DMSO) and dilute to final

concentrations in cell culture medium. Ensure the final DMSO concentration is non-toxic

(e.g., <0.1%).

Remove the old medium and pre-treat the cells with varying concentrations of

andrographolide (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 1-2 hours.

Stimulation: Add LPS to a final concentration of 1 µg/mL to the wells (except for the

unstimulated control group) and incubate for 24 hours.

Cytokine Measurement:

Centrifuge the plate to pellet any detached cells.

Collect the supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using

commercially available ELISA kits, following the manufacturer's instructions.[9][27]

Viability Assay: Assess the cytotoxicity of andrographolide using an MTT or similar viability

assay on the remaining cells to ensure that the observed reduction in cytokines is not due to

cell death.[28]

Protocol 2: In Vivo Collagen-Induced Arthritis (CIA)
Model in Mice
This protocol describes the induction of arthritis in mice and the subsequent treatment with

andrographolide to evaluate its therapeutic potential.
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Day 0: Primary Immunization

Day 21: Booster Immunization

Treatment & Monitoring (Day 21-42)

Day 42: Endpoint Analysis

1. Emulsify bovine type II collagen
(CII) with Complete Freund's

Adjuvant (CFA).

2. Administer intradermal injection
at the base of the tail of

DBA/1 mice.

3. Emulsify CII with Incomplete
Freund's Adjuvant (IFA).

4. Administer intradermal booster
injection.

5. Upon arthritis onset, randomize mice
into treatment groups (Vehicle,
Andrographolide 100 mg/kg).

6. Administer treatment daily
(e.g., oral gavage).

7. Monitor arthritis score, paw
thickness, and body weight 3x/week.

8. Collect blood for cytokine and
antibody analysis (ELISA).

9. Harvest paws for histological
assessment of joint damage

(H&E, Safranin-O).

Click to download full resolution via product page

Caption: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.
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Methodology:

Animals: Use male DBA/1 mice, 8-10 weeks old.

Primary Immunization (Day 0):

Prepare an emulsion of 100 µg of bovine type II collagen (CII) in 100 µL of Complete

Freund's Adjuvant (CFA).

Administer a 100 µL intradermal injection at the base of the tail.

Booster Immunization (Day 21):

Prepare an emulsion of 100 µg of CII in 100 µL of Incomplete Freund's Adjuvant (IFA).

Administer a 100 µL intradermal booster injection.

Treatment:

Monitor mice for signs of arthritis starting around day 21.

Upon onset (clinical score > 1), randomize mice into treatment groups.

Administer andrographolide (e.g., 100 mg/kg, dissolved in a vehicle like 0.5% CMC-Na) or

vehicle daily via oral gavage for a specified period (e.g., 21 days).[17]

Monitoring:

Assess the clinical arthritis score and measure paw thickness using a caliper 3 times per

week.

Monitor body weight throughout the study.

Endpoint Analysis (e.g., Day 42):

Collect blood via cardiac puncture to measure serum levels of anti-CII antibodies and

cytokines (TNF-α, IL-1β, IL-6) by ELISA.[17]
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Harvest hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with

Hematoxylin and Eosin (H&E) and Safranin-O to assess inflammation, pannus formation,

and cartilage/bone erosion.[17]

Protocol 3: In Vivo Experimental Autoimmune
Encephalomyelitis (EAE) Model in Mice
This protocol details the induction of an MS-like disease in mice to test the efficacy of

andrographolide.

Methodology:

Animals: Use female C57BL/6 mice, 8-12 weeks old.

EAE Induction (Day 0):

Prepare an emulsion of 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant

(CFA) containing 4 mg/mL Mycobacterium tuberculosis.

Administer a 100 µL subcutaneous injection on the upper back.

Administer 200 ng of Pertussis toxin (PTX) in PBS via intraperitoneal (i.p.) injection on Day

0 and Day 2.

Treatment:

Begin treatment either prophylactically (from Day 0) or therapeutically (upon onset of

symptoms, around Day 10-12).

Administer andrographolide (e.g., 1-4 mg/kg) or vehicle (e.g., PBS with a solubilizing

agent) daily via i.p. injection.[21]

Monitoring:

Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0=normal, 1=limp

tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis,

5=moribund).
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Record body weight daily.

Endpoint Analysis:

At the peak of the disease or a pre-determined endpoint, euthanize mice.

Perfuse with PBS and collect spinal cords and brains. Fix in formalin for histological

analysis (e.g., Luxol Fast Blue for demyelination, H&E for inflammation).[21]

Alternatively, isolate mononuclear cells from the CNS to analyze immune cell populations

by flow cytometry or restimulate splenocytes with MOG peptide to measure cytokine

production (e.g., IFN-γ, IL-17) by ELISA.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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